molecular formula C20H34N2O3S B13365914 2-butoxy-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

2-butoxy-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Cat. No.: B13365914
M. Wt: 382.6 g/mol
InChI Key: QKGILWKFXADFNK-UHFFFAOYSA-N
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Description

2-butoxy-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a butoxy group, a methyl group, and a piperidinyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-butoxy-5-methylbenzenesulfonyl chloride with 2,2,6,6-tetramethyl-4-piperidinol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-butoxy-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-butoxy-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-butoxy-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the piperidinyl group may interact with receptors or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butoxy-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the butoxy and piperidinyl groups enhances its versatility in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H34N2O3S

Molecular Weight

382.6 g/mol

IUPAC Name

2-butoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C20H34N2O3S/c1-7-8-11-25-17-10-9-15(2)12-18(17)26(23,24)21-16-13-19(3,4)22-20(5,6)14-16/h9-10,12,16,21-22H,7-8,11,13-14H2,1-6H3

InChI Key

QKGILWKFXADFNK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

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